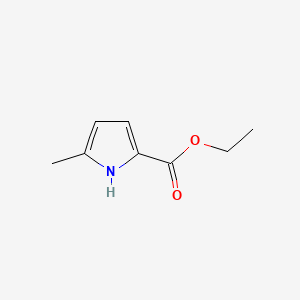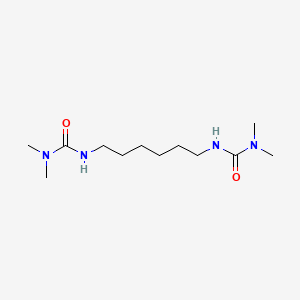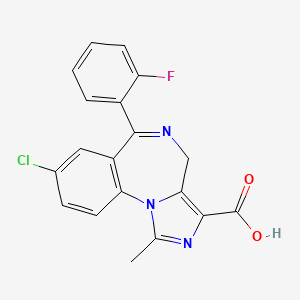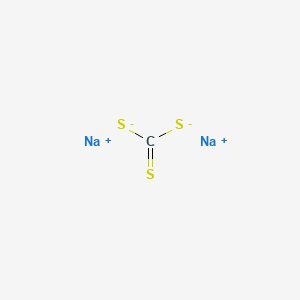
5-Chloro-2-fluoronitrobenzene
Descripción general
Descripción
5-Chloro-2-fluoronitrobenzene, commonly referred to as 5-CFNB, is a nitroaromatic compound with a wide range of applications in scientific research and industrial production. It is a colorless to pale yellow liquid with a melting point of -20°C and a boiling point of 135°C. 5-CFNB is used in a variety of syntheses, including the formation of nitroaromatic compounds, the preparation of heterocyclic compounds, and the synthesis of pharmaceuticals. Additionally, 5-CFNB is used as a reagent in the synthesis of chiral compounds and as a catalyst in the synthesis of polymers.
Aplicaciones Científicas De Investigación
Fluorinated Building Block
5-Chloro-2-fluoronitrobenzene is a fluorinated building block . This means it can be used as a starting material in the synthesis of various other compounds, particularly those that require the incorporation of a fluorine atom.
Synthesis of Amines
This compound can be used in the synthesis of amines . For example, it may be used in the preparation of N,N-dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine . Amines are a class of organic compounds that contain a nitrogen atom with a lone pair of electrons and are used in a wide range of applications, including the production of pharmaceuticals, polymers, and dyes.
Synthesis of Fluorinated Compounds
Given its fluorine content, 5-Chloro-2-fluoronitrobenzene can be used in the synthesis of fluorinated compounds . Fluorinated compounds have unique properties such as high thermal stability and chemical resistance, making them useful in various industries including pharmaceuticals, agrochemicals, and materials science.
Synthesis of Nitro Compounds
5-Chloro-2-fluoronitrobenzene contains a nitro group, making it useful in the synthesis of nitro compounds . Nitro compounds are often used as precursors to amines, which are used in a wide variety of chemical reactions and industrial processes.
Use in Analytical Chemistry
5-Chloro-2-fluoronitrobenzene can be used in analytical chemistry . Its unique structure and properties can make it a useful standard or reagent in various analytical techniques.
Use in Material Science
Due to its unique properties, 5-Chloro-2-fluoronitrobenzene can be used in material science . For example, it could be used in the synthesis of new materials with desired properties.
Propiedades
IUPAC Name |
4-chloro-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAWBHLTWNWYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188056 | |
| Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoronitrobenzene | |
CAS RN |
345-18-6 | |
| Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-fluoronitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1-fluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-FLUORONITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAM88XP8XP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of synthesizing 5-Chloro-2-fluoronitrobenzene using the methods described in the research papers?
A1: The research highlights two key advantages:
- Safety: Traditional methods involved the use of 2,4-dinitrochlorobenzene, a highly explosive intermediate. The new approach bypasses this dangerous compound, significantly improving safety. []
- Efficiency: Microwave-assisted synthesis, particularly when catalyzed by cetyltrimethylammonium bromide or polyethylene glycol, drastically reduces reaction times and often leads to higher yields compared to traditional heating methods. [, ] For instance, the synthesis of 5-Chloro-2-fluoronitrobenzene saw a 21-fold increase in reaction rate with microwave irradiation compared to conventional heating. []
Q2: What role do solvents play in the microwave-assisted synthesis of 5-Chloro-2-fluoronitrobenzene?
A2: Solvent choice is critical in microwave-assisted synthesis. The research indicates that polar aprotic solvents are particularly effective. Specifically, the following order of effectiveness was observed:
- Dimethyl sulfoxide > Sulfolane > N-methyl-2-pyrrolidone > N,N-dimethyl acetamide > N,N-dimethyl formamide []
Q3: How does the molecular weight of polyethylene glycol (PEG) impact its effectiveness as a catalyst in the synthesis of 5-Chloro-2-fluoronitrobenzene?
A: While different molecular weights of PEG can achieve similar conversion rates of the starting material, the research demonstrates that lower molecular weight PEGs lead to significantly lower yields of 5-Chloro-2-fluoronitrobenzene. [] This suggests that the lower molecular weight PEGs might be facilitating side reactions or hindering the desired reaction pathway despite promoting the consumption of the starting material.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














